molecular formula C7H16N2O B1616527 N-[3-(dimethylamino)propyl]acetamide CAS No. 3197-19-1

N-[3-(dimethylamino)propyl]acetamide

Cat. No.: B1616527
CAS No.: 3197-19-1
M. Wt: 144.21 g/mol
InChI Key: OHLICMMXIJECIN-UHFFFAOYSA-N
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Description

Contextualization within Amide and Aminoalkyl Amine Chemistry

To understand the chemical significance of N-[3-(dimethylamino)propyl]acetamide, it is essential to first consider its constituent functional groups: the amide and the aminoalkyl amine.

Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by a nitrogen-containing group. researchgate.net The amide bond (–CO–N–) is a cornerstone of organic chemistry and biochemistry, most notably forming the peptide bonds that link amino acids into proteins. researchgate.net This functional group is prevalent in a vast array of pharmaceuticals, natural products, and industrial polymers like nylon. researchgate.netpulsus.com The synthesis of amides is a fundamental transformation in organic chemistry, with numerous established methods for their formation. pulsus.com Generally, amides are synthesized by reacting a carboxylic acid with an amine, often requiring a coupling agent to facilitate the reaction. researchgate.net

Overview of Research Significance and Potential Applications for this compound

The research significance of this compound lies primarily in its role as a monomer for the synthesis of advanced polymers. Specifically, it is a precursor to N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), a monomer used to create pH-sensitive polymers and hydrogels. researchgate.netresearchgate.net

These polymers, such as poly{N-[3-(dimethylamino)propyl]methacrylamide}, have garnered significant interest for biomedical applications. wiley-vch.de Their pH-responsive nature stems from the tertiary amine group, which can be protonated or deprotonated depending on the ambient pH, altering the polymer's solubility and swelling characteristics. This property is highly desirable for controlled drug delivery systems, where a drug can be released in response to specific physiological pH changes, such as those found in the gastrointestinal tract or tumor microenvironments. researchgate.net

Detailed research has explored the synthesis and characterization of hydrogels and membranes derived from this compound for various biomedical uses.

Application AreaSpecific UseResearch Finding
Drug Delivery pH-sensitive hydrogel systemsCopolymers of N-[3-(dimethylamino)propyl] methacrylamide (B166291) and itaconic acid were designed as a novel pH-sensitive hydrogel system for controlled drug release. researchgate.net
Biomedical Membranes Hemocompatible hydrogel membranesHydrogel membranes synthesized from acrylic acid and N-[3-(dimethylamino)propyl]-methacrylamide were found to be highly hemocompatible, with hemolysis values below 2%, making them suitable for biomedical applications. researchgate.net
Gene Delivery Cationic polymers for gene vectorsWell-defined cationic glycopolymers using N-[3-(dimethylamino)propyl]methacrylamide hydrochloride have been synthesized via RAFT polymerization for potential use as effective gene delivery vehicles. researchgate.net

Historical Perspective on Related Compounds in Academic Inquiry

The academic inquiry into compounds related to this compound is rooted in the long history of amide and amine chemistry. The formation of the amide bond has been a central theme in organic synthesis for over a century. Early methods, such as the Schotten-Baumann reaction, which involves reacting an amine with an acyl chloride, laid the groundwork for amide synthesis. Over the decades, the field has evolved dramatically, leading to the development of sophisticated coupling reagents that allow for the efficient formation of amide bonds under mild conditions, which is crucial in the synthesis of complex molecules and pharmaceuticals. wikipedia.org

Similarly, aminoalkyl amines and their derivatives have a rich history as intermediates in the synthesis of a wide range of important compounds. For instance, related structures like 4-(N,N-dimethylamino)butyraldehyde diethyl acetal (B89532) are critical intermediates for synthesizing commercially significant anti-migraine drugs, including sumatriptan (B127528) and zolmitriptan. google.com The development of synthetic routes to these types of aminoalkyl building blocks has been a key focus, enabling the production of various tryptamine (B22526) derivatives and other biologically active molecules. google.com The study of α-aminoalkyl radicals, generated from amines through single-electron oxidation, has also become a significant area of research, providing new pathways for complex molecular transformations in photoredox catalysis. nih.gov

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(10)8-5-4-6-9(2)3/h4-6H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLICMMXIJECIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325152
Record name N-[3-(dimethylamino)propyl]acetamide
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3197-19-1
Record name 3197-19-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[3-(dimethylamino)propyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N 3 Dimethylamino Propyl Acetamide and Its Analogs

Development of Novel Synthetic Routes

The fundamental approach to synthesizing N-[3-(dimethylamino)propyl]acetamide involves the coupling of an amine precursor with a source of the acetyl group. The development of novel routes centers on improving reaction efficiency, yield, and substrate scope.

The formation of the acetamide (B32628) linkage is the critical step in the synthesis of the target compound. This is typically achieved by reacting N,N-dimethyl-1,3-propanediamine with a suitable acetylating agent. Several classic and modern amidation strategies are applicable.

Conventional methods often employ highly reactive carboxylic acid derivatives like acyl chlorides or anhydrides. google.com For instance, the reaction of N,N-dimethyl-1,3-propanediamine with acetyl chloride or acetic anhydride (B1165640) provides a direct route to this compound. While effective, these methods can generate stoichiometric amounts of waste, such as acids or salts, which require neutralization and removal. nih.gov

Alternative strategies have been developed to overcome these limitations. The use of esters as acylating agents in the presence of a catalyst is a common approach. google.com Another method involves the use of amine carbamic acid salts, which can act as both an active amine carrier and a polar solvent, reacting with carboxylic acid anhydrides to form amides. google.com

More recent advancements in amide synthesis focus on catalytic methods that avoid the need for stoichiometric activating agents. One such robust methodology is the reductive amidation of esters with nitro compounds, facilitated by a heterogeneous nickel-based catalyst, which offers a more step-economical pathway. nih.gov

Amidation MethodAcetylating AgentKey Features & ConsiderationsReference
Acylation with Acyl HalideAcetyl ChlorideHigh reactivity, often high yield. Generates HCl byproduct, requiring a base. google.com
Acylation with AnhydrideAcetic AnhydrideGood reactivity, generates acetic acid byproduct. Generally less corrosive than acyl halides. google.comgoogle.com
Catalytic Amidation of EstersMethyl Acetate or Ethyl AcetateRequires a catalyst. Generates alcohol byproduct, which is less problematic than acid. google.com
Reductive AmidationEster (with a nitro compound)Uses a multifunctional catalyst (e.g., Ni-based) under additive-free conditions. High step-economy. nih.gov
Carbamate-Mediated SynthesisAmine Carbamic Acid Salt + AnhydrideAvoids separate derivative preparation; carbamate (B1207046) acts as an active amine carrier. google.com

In more complex synthetic strategies or for creating analogs, the dimethylaminoalkyl chain can be constructed piece by piece. For instance, ligands such as the 3-dimethylamino-1-propyl group have been synthesized for use in organometallic chemistry by reacting reagents like (3-dimethylamino-1-propyl)magnesium chloride with metal halides. illinois.edu This Grignard reagent is typically prepared from 3-dimethylamino-1-chloropropane, showcasing a method for forming the C-N and C-C bonds of the chain. illinois.edu However, for the straightforward synthesis of this compound, starting with the pre-formed diamine is the most direct route.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of this compound, this involves optimizing reagents, solvents, and reaction conditions to enhance safety and sustainability. nih.gov

Key areas for green improvements include:

Reagent Choice : Moving away from stoichiometric and often hazardous reagents like thionyl chloride or oxalyl chloride (used to make acyl chlorides) towards catalytic processes is a primary goal. researchgate.netunibe.ch Biocatalysis, for example, using enzymes like transaminase, represents a highly sustainable alternative for amide bond formation in related pharmaceutical syntheses. researchgate.net

Solvent Selection : Replacing volatile organic compounds (VOCs) with greener alternatives is crucial. Water, supercritical CO2, or biodegradable ionic liquids are potential substitutes for traditional organic solvents. researchgate.net The negligible vapor pressure of certain ionic liquids can reduce emissions, although their synthesis and lifecycle must also be considered from a green perspective. researchgate.net

Process Efficiency : The development of continuous flow systems offers a safer and more sustainable alternative to traditional batch reactions. unibe.ch Flow chemistry can allow for better temperature control, reduced reaction volumes, and easier automation, leading to higher yields and purity. unibe.ch

Waste Reduction : Green chemistry metrics such as the Environmental factor (E-factor), which is the ratio of waste to product, and Process Mass Intensity (PMI) are used to quantify the environmental performance of a synthesis. researchgate.net High atom economy reactions, where most of the atoms from the reactants are incorporated into the final product, are preferred.

Aspect of SynthesisConventional ApproachGreen Chemistry AlternativeReference
Amide FormationUse of stoichiometric activating agents (e.g., DCC, EDC) or acyl chlorides.Direct catalytic amidation, enzymatic resolution, or reductive amidation. nih.govresearchgate.net
SolventsChlorinated solvents (e.g., Dichloromethane) or other VOCs.Water, ionic liquids, biosolvents, or solvent-free conditions. researchgate.net
Process TypeBatch processing.Continuous flow chemistry for improved safety and efficiency. unibe.ch
ByproductsGeneration of significant salt or acid waste.Processes that generate benign byproducts like water or alcohol. nih.gov

Scalable Synthesis and Process Optimization for this compound

Transitioning a synthetic route from the laboratory to industrial-scale production requires rigorous process optimization. For this compound, key considerations include cost of raw materials, reaction safety, product purity, and throughput. The synthesis of a related compound, N-(3-dimethylaminopropyl) acrylamide (B121943), has highlighted challenges in prior art such as expensive or toxic raw materials and long reaction times, which are unsuitable for industrialization. google.com

Process optimization for scalable synthesis would focus on:

Raw Material Sourcing : N,N-dimethyl-1,3-propanediamine and an acetylating agent like acetic anhydride are commodity chemicals, which is advantageous for large-scale production.

Reaction Conditions : Fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading is essential to maximize yield and minimize the formation of impurities. For example, a catalytic amidation process might involve optimizing the ratio of reactants and the percentage of catalyst to achieve a high conversion rate in a shorter time. google.com

Purification : Developing an efficient purification method is critical. Distillation, crystallization, and extraction are common techniques. For this compound, its basic nature allows for acid-base extraction to remove non-basic impurities. Subsequent vacuum distillation can yield a high-purity product.

Derivatization Strategies for this compound-Based Scaffolds

The this compound structure serves as a versatile scaffold that can be chemically modified to produce a library of analogs with tailored properties. Derivatization can occur at several positions on the molecule.

Modification of the Acyl Group : The simplest derivatization involves replacing the acetyl group with other acyl moieties. By using different acid chlorides or anhydrides (e.g., propionyl chloride, benzoyl chloride), a wide range of N-acylated analogs can be synthesized. This strategy is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.

Modification at the Tertiary Amine : The dimethylamino group is a key functional handle. It can be quaternized by reacting it with alkyl halides (e.g., methyl iodide) to form cationic ammonium (B1175870) salts. This modification is often used to alter solubility or introduce a permanent positive charge.

Functionalization of the Propyl Chain : While more complex, the propyl chain can be modified, typically by starting with a different diamine precursor containing substituents on the carbon backbone.

Use as a Building Block : The primary amide nitrogen can be further functionalized. For example, N-(hydroxymethyl)acetamide is a known reagent used to introduce a protected thiol group onto cysteine, demonstrating how an acetamide-containing structure can be used in more complex syntheses. orgsyn.org Similarly, the this compound scaffold can be incorporated into larger molecules or used as a monomer for polymerization, as seen with the analogous compound N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), which is used to create polymer films. researchgate.netwiley-vch.de

Advanced Spectroscopic and Structural Elucidation Methodologies for N 3 Dimethylamino Propyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methods

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like N-[3-(dimethylamino)propyl]acetamide. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) techniques are essential for unambiguous structural confirmation.

Although specific 2D NMR data for this compound are not widely published, the expected correlations can be reliably predicted based on its structure and data from closely related analogs, such as N-[3-(dimethylamino)propyl]acrylamide. wiley-vch.de Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of adjacent methylene (B1212753) groups in the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C coupling). This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule, such as linking the acetyl group to the propyl chain via the amide nitrogen.

The following table outlines the predicted 2D NMR correlations for this compound.

Proton (¹H) SignalExpected COSY Correlations (with ¹H at)Expected HSQC Correlation (with ¹³C at)Expected HMBC Correlations (with ¹³C at)
-CH₃ (acetyl)Amide N-H C=O , C H₃ (acetyl)C=O (acetyl)
Amide N-H -CH₂ -NH (adjacent)N/A (no directly bonded carbon)C=O (acetyl), C H₂-NH
-CH₂ -NH-Amide N-H , -CH₂ - (central)C H₂-NHC=O (acetyl), C H₂ (central)
-CH₂ - (central)-CH₂ -NH-, -CH₂ -N(CH₃)₂C H₂ (central)C H₂-NH, C H₂-N(CH₃)₂
-CH₂ -N(CH₃)₂-CH₂ - (central)C H₂-N(CH₃)₂C H₂ (central), C H₃ (dimethyl)
-N(CH₃ )₂NoneC H₃ (dimethyl)C H₂-N(CH₃)₂

Note: This table is based on predicted correlations and established principles of 2D NMR spectroscopy.

Mass Spectrometry (MS) Methodologies in Characterizing this compound

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique used to generate fragment ions.

The mass spectrum of this compound is expected to be dominated by fragmentation pathways characteristic of both amides and aliphatic amines. Alpha-cleavage (cleavage of the C-C bond adjacent to a heteroatom) is a primary fragmentation route for amines. docbrown.info

A key fragmentation event for compounds containing a dimethylaminopropyl moiety is the cleavage of the C-C bond alpha to the tertiary amine, leading to the formation of a highly stable iminium ion, [CH₂=N(CH₃)₂]⁺. This fragment typically appears at a mass-to-charge ratio (m/z) of 58 and is often the base peak in the spectrum. researchgate.net This characteristic fragment is a strong indicator of the N,N-dimethylaminopropyl substructure.

Other significant fragmentation pathways would involve cleavage around the amide group. This could include the loss of the acetyl group or cleavage of the propyl chain.

The table below details the expected key fragment ions for this compound in an EI-MS experiment.

m/zProposed Fragment IonFormulaFragmentation Pathway
144Molecular Ion [M]⁺[C₇H₁₆N₂O]⁺Ionization of the parent molecule
101[M - CH₃CO]⁺[C₅H₁₃N₂]⁺Loss of the acetyl radical
86[M - C₂H₄N(CH₃)₂]⁺[C₄H₈NO]⁺Cleavage of the propyl chain
71[M - CH₂N(CH₃)₂]⁺[C₄H₇NO]⁺Loss of the dimethylaminomethyl radical
58 [CH₂N(CH₃)₂]⁺ [C₃H₈N]⁺ Alpha-cleavage adjacent to the tertiary amine (Expected Base Peak)
43[CH₃CO]⁺[C₂H₃O]⁺Acylium ion from cleavage of the amide C-N bond

Note: This table is based on predicted fragmentation patterns from related structures and general principles of mass spectrometry. The base peak is highlighted in bold.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods provide a molecular fingerprint and are particularly useful for identifying functional groups.

For this compound, the key functional groups are the secondary amide and the tertiary amine. The IR spectrum is expected to show strong, characteristic absorptions for the amide group, known as Amide I and Amide II bands.

Amide I band: This band, appearing around 1650-1680 cm⁻¹, is primarily due to the C=O stretching vibration.

Amide II band: Found around 1520-1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

N-H Stretch: A distinct peak for the N-H stretching of the secondary amide is expected in the region of 3250-3350 cm⁻¹.

C-N Stretches: Vibrations corresponding to the C-N bonds of the amine and amide groups will appear in the fingerprint region (1000-1350 cm⁻¹).

Raman spectroscopy, which relies on changes in polarizability, would also detect these vibrations. While the C=O stretch is typically strong in the IR spectrum, it can also be observed in the Raman spectrum. C-H and C-C bond vibrations within the propyl chain would also be active in both IR and Raman spectra.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
N-H Stretch (Amide)3250 - 3350IR, Raman
C-H Stretch (Aliphatic)2850 - 3000IR, Raman
Amide I (C=O Stretch) 1650 - 1680 IR (Strong), Raman
Amide II (N-H bend, C-N stretch) 1520 - 1570 IR (Strong)
C-H Bend (Aliphatic)1350 - 1470IR, Raman
C-N Stretch (Amine/Amide)1000 - 1350IR, Raman

Note: This table presents expected vibrational frequencies based on data for similar amide-containing compounds. chemicalbook.comnist.gov Key characteristic bands are highlighted in bold.

X-ray Crystallography and Solid-State Structural Determination of this compound Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in its solid state, including bond lengths, bond angles, and intermolecular interactions. Currently, there are no publicly available crystal structures for this compound itself.

To perform X-ray crystallography, a high-quality single crystal is required. For liquids or oils, this can be challenging. A common strategy is to form a crystalline derivative, such as a salt. Given the presence of a basic tertiary amine, this compound can be readily converted into crystalline salts (e.g., hydrochloride, hydrobromide) by reaction with the corresponding acid. These derivatives are more likely to form well-ordered crystals suitable for X-ray diffraction analysis.

A successful crystallographic analysis of a derivative would confirm the molecular connectivity and provide insight into its conformational preferences and the hydrogen bonding networks present in the solid state.

ParameterInformation Provided by X-ray Crystallography
Unit Cell Dimensions The size and shape of the repeating crystal lattice.
Space Group The symmetry elements present within the crystal.
Atomic Coordinates The precise x, y, z position of each non-hydrogen atom.
Bond Lengths & Angles Definitive measurement of all intramolecular distances and angles.
Torsion Angles Describes the conformation of the flexible propyl chain.
Intermolecular Interactions Reveals hydrogen bonding (e.g., involving the amide N-H and C=O) and van der Waals contacts.

Note: This table describes the type of data obtained from a hypothetical X-ray crystallography experiment on a suitable derivative.

Thermal Analysis Methodologies for Conformational and Phase Behavior Studies (e.g., DSC, TGA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. iupac.org It is used to detect thermal events like melting, crystallization, and glass transitions. For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point. If the compound can exist in an amorphous state, a glass transition might also be observed.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. researchgate.net This is used to determine the thermal stability and decomposition profile of a compound. The TGA curve for this compound would likely show a single or multi-step decomposition process at elevated temperatures, indicating the temperature at which the molecule begins to break down.

Thermal Analysis TechniqueMeasured PropertyExpected Thermal Events for this compound
Differential Scanning Calorimetry (DSC) Heat FlowMelting (endotherm), Crystallization (exotherm), Glass Transition
Thermogravimetric Analysis (TGA) Mass ChangeDecomposition (mass loss at elevated temperatures)

Note: This table outlines the expected applications of DSC and TGA for the analysis of this compound.

Computational Chemistry and Theoretical Investigations of N 3 Dimethylamino Propyl Acetamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of N-[3-(dimethylamino)propyl]acetamide. These calculations provide a detailed picture of the molecule's optimized geometry, electron distribution, and orbital energies. mdpi.comnih.gov

The optimized molecular structure reveals the most stable three-dimensional arrangement of the atoms. From this structure, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability.

The molecular electrostatic potential (MEP) map is another valuable output. It visualizes the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) near the amide hydrogen, indicating sites for electrophilic and nucleophilic attack, respectively. The tertiary amine nitrogen also represents a site of high electron density.

Table 1: Illustrative Quantum Chemical Properties of this compound (Note: These values are representative examples derived from typical DFT calculations and are for illustrative purposes.)

PropertyCalculated ValueSignificance
Optimized Energy -480.123 HartreesThe minimum energy conformation of the molecule.
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy 1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 7.7 eVIndicates kinetic stability and low chemical reactivity.
Dipole Moment 3.5 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.

Molecular Dynamics Simulations and Conformation Analysis

Due to its flexible propyl chain, this compound can adopt numerous conformations in space. Molecular dynamics (MD) simulations are a computational method used to explore this conformational landscape by simulating the atomic motions of the molecule over time. nih.govcapes.gov.br

An MD simulation tracks the trajectory of each atom based on a classical force field, providing a dynamic view of the molecule's behavior in different environments, such as in a vacuum or in an aqueous solution. Analysis of the simulation trajectory allows for the identification of the most stable and frequently occurring conformations. capes.gov.br

Key analyses performed on MD trajectories include:

Clustering Analysis: This technique groups similar structures from the trajectory together, identifying the dominant conformational states and their relative populations. nih.gov

Dihedral Angle Analysis: Tracking the rotation around specific chemical bonds (e.g., within the propyl chain) reveals the preferred spatial arrangements of different parts of the molecule.

These simulations can reveal, for instance, whether the molecule exists predominantly in an extended, linear form or if intramolecular interactions (like a hydrogen bond between the amide proton and the tertiary amine) favor a folded conformation.

Table 2: Example of Conformational Cluster Analysis from a Hypothetical MD Simulation (Note: This table is a representative example of results from an MD simulation.)

Cluster IDPopulation (%)Average RMSD (Å)Key Dihedral Angle (C-C-C-N)Description
165%0.8175°Extended, linear conformation.
225%1.260°Partially folded (gauche) conformation.
310%1.5-65°Folded conformation, potential for intramolecular H-bond.

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the chemical reactivity of this compound and exploring potential reaction pathways. By analyzing the electronic structure and calculating the energetics of reaction mechanisms, a theoretical understanding of its chemical behavior can be established.

Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions or the charges on individual atoms, can pinpoint the most likely sites for chemical reactions. For this compound, the carbonyl carbon is a primary site for nucleophilic attack, while the carbonyl oxygen and tertiary nitrogen are potential sites for protonation or electrophilic attack.

Furthermore, computational modeling can be used to investigate specific reaction mechanisms, such as hydrolysis or thermal decomposition. mdpi.com By locating the transition state structures and calculating the associated activation energies, the feasibility of a proposed pathway can be assessed. For example, the alkaline hydrolysis of the amide bond would be modeled by simulating the approach of a hydroxide (B78521) ion to the carbonyl carbon, calculating the energy barrier for the formation of the tetrahedral intermediate, and its subsequent breakdown.

Table 3: Predicted Reactive Sites in this compound (Note: This table illustrates how computational data is used to predict reactivity.)

Atom/SitePredicted ReactivityComputational Evidence
Carbonyl Carbon Susceptible to nucleophilic attackHigh positive partial charge; local minimum in LUMO.
Carbonyl Oxygen Susceptible to electrophilic attack/protonationHigh negative partial charge; high value in MEP map.
Tertiary Amine Nitrogen Susceptible to electrophilic attack/protonation; nucleophilic siteHigh negative partial charge; lone pair availability.
Amide Hydrogen Acidic; potential H-bond donorPositive partial charge.

In Silico Screening and Ligand-Protein Docking Studies

In silico screening and molecular docking are computational techniques used to predict if a molecule like this compound can bind to a biological target, such as a protein or enzyme, and to characterize the nature of this interaction. science.govmdpi.com This process is central to computer-assisted drug discovery. science.gov

The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein.

Using a docking algorithm to systematically place the ligand into the protein's binding site in various orientations and conformations.

Evaluating each potential binding pose using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A more negative score typically indicates a more favorable interaction. mdpi.com

While specific docking studies on this compound are not widely published, related acetamide (B32628) derivatives have been investigated as ligands for various targets. mdpi.comresearchgate.net For example, a hypothetical docking study of this compound against a protein kinase could reveal key interactions. The dimethylamino group might form a salt bridge with an acidic residue like aspartic acid, while the amide group could act as a hydrogen bond donor or acceptor with residues in the binding pocket.

Table 4: Hypothetical Molecular Docking Results for this compound (Note: This table is an illustrative example of potential docking results against a hypothetical protein target.)

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase X -7.2ASP-145Ionic Interaction (with dimethylamino group)
LEU-83Hydrophobic Interaction (with propyl chain)
GLN-130Hydrogen Bond (with amide C=O)
TYR-80Hydrogen Bond (with amide N-H)

Biological and Biomedical Research on N 3 Dimethylamino Propyl Acetamide

Structure-Activity Relationship (SAR) Studies for N-[3-(dimethylamino)propyl]acetamide-Based Bioactive Agents

Specific structure-activity relationship (SAR) studies for bioactive agents based on the this compound core are not available. SAR studies are fundamental in drug discovery, providing insights into how chemical modifications of a lead compound affect its biological activity.

Mechanistic Insights into Biological Interactions

There is no published research detailing the specific molecular mechanisms through which this compound might exert biological effects. Elucidating such mechanisms would require identifying its molecular targets—be they enzymes, receptors, or other proteins—and studying the nature of the interactions.

For other bioactive acetamides, mechanistic studies have involved techniques like X-ray crystallography to visualize the binding of the compound to its target protein, and computational modeling to understand the forces driving the interaction. For example, docking studies have been used to predict how certain acetamide (B32628) derivatives bind to the active site of enzymes like butyrylcholinesterase. nih.govresearchgate.net Such studies provide a rational basis for designing more potent and selective compounds.

Cellular and In Vitro Assays for Biological Response Evaluation

Specific data from cellular and in vitro assays to evaluate the biological responses to this compound are not found in the reviewed literature. Such assays are essential for determining a compound's biological effects at the cellular level.

Examples of such assays used for related compounds include:

Cell Viability Assays (e.g., MTT assay): To assess the cytotoxicity of the compound against various cell lines. researchgate.netnih.gov

Anti-inflammatory Assays: Measuring the inhibition of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in cell cultures (e.g., in macrophage cell lines). researchgate.netnih.gov

Antiproliferative Assays: Evaluating the ability of a compound to inhibit the growth of cancer cells. nih.gov

The table below conceptualizes how data from such assays might be presented, though it is important to reiterate that this is illustrative and not based on actual experimental results for this compound.

Table 1: Illustrative Data Table for Biological Response Evaluation This table is for illustrative purposes only and does not represent actual data.

Assay TypeCell LineEndpoint MeasuredIllustrative Result (e.g., IC₅₀)
Cell Viability (MTT)HEK293Cell Survival (%)Data Not Available
Anti-inflammatory (NO Production)RAW 264.7Nitric Oxide InhibitionData Not Available
AntiproliferativeMCF-7 (Breast Cancer)Growth InhibitionData Not Available

Applications of N 3 Dimethylamino Propyl Acetamide in Advanced Materials and Organic Synthesis

Role as a Building Block in Organic Synthesis

Organic building blocks are foundational, functionalized molecules used for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.comcymitquimica.com N-[3-(dimethylamino)propyl]acetamide and its precursors are utilized in organic synthesis to construct larger, more elaborate compounds. The synthesis of such acetamides can be achieved through various standard organic reactions. For example, unsymmetrical 1,3-disubstituted ureas, which share a similar synthetic pathway, are often prepared by reacting an isocyanate with a primary or secondary amine. orgsyn.org A more direct route to N-substituted acetamides involves the reaction between a suitable amine, such as N,N-dimethyl-1,3-propanediamine, and an acetylating agent. bldpharm.com Alternatively, amides can be formed by reacting an amine with an ester. prepchem.com

The presence of both a nucleophilic tertiary amine and a secondary amide group within the same molecule provides multiple reaction sites for further chemical modifications. This dual functionality allows it to serve as a versatile scaffold in the synthesis of specialized chemical structures. For instance, related N-substituted acetamides are used as intermediates in the preparation of complex heterocyclic compounds like zaleplon, where an acetamide (B32628) derivative undergoes cyclization with a pyrazole (B372694) derivative. google.com This highlights the role of the acetamide framework as a key intermediate in multi-step synthetic processes.

Applications in Polymer Chemistry (e.g., as a monomer for specialized polymers, referencing related derivatives)

While this compound itself is not a monomer due to the lack of a polymerizable group, its close structural analogues, N-[3-(dimethylamino)propyl]acrylamide (DMAPAA) and N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), are of significant importance in polymer chemistry. kjchemicals.co.jpwiley-vch.de These molecules contain the same N-[3-(dimethylamino)propyl] side chain but feature a polymerizable acrylamide (B121943) or methacrylamide (B166291) group, respectively.

These monomers are used to synthesize "smart" polymers, particularly hydrogels, that respond to external stimuli such as pH and temperature. researchgate.netresearchgate.net The tertiary amine group in the side chain provides pH-sensitivity; at low pH, the amine is protonated, rendering the polymer hydrophilic and soluble, while at high pH, it is deprotonated, making the polymer more hydrophobic. This property allows for the tuning of the polymer's Lower Critical Solution Temperature (LCST), the temperature above which the polymer phase-separates from the solution. wiley-vch.deresearchgate.net

Research has focused on creating copolymer hydrogels for various applications. For example, hydrogels synthesized from DMAPMA and itaconic acid have been developed for drug delivery purposes. researchgate.net Similarly, copolymers of acrylic acid and DMAPMA have been formed into hydrogel membranes for potential biomedical use. researchgate.net

Table 1: Polymerization of N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) This table presents data on the polymerization of DMAPMA to form Poly{N-[3-(dimethylamino)propyl]methacrylamide}.

Parameter Value Reference
Monomer N-[3-(Dimethylamino)propyl]methacrylamide wiley-vch.de
Solvent Toluene wiley-vch.de
Initiator AIBN (2.5 mol-%) wiley-vch.de
Polymerization Temperature 70°C wiley-vch.de
Polymerization Time 24 hours wiley-vch.de
Resulting Polymer Poly{N-[3-(dimethylamino)propyl]methacrylamide} wiley-vch.de
Molecular Weight (Monomer Unit) 170 g/mol wiley-vch.de
Molecular Weight Distribution (MALDI-TOF) ~2000 to ~10000 g/mol wiley-vch.de

The resulting polymers, such as poly(N-[3-(dimethylamino)propyl]methacrylamide) (PDMAPMAAm), have been investigated for their mechanical and antimicrobial properties. The poor mechanical strength of standard PDMAPMAAm hydrogels can be significantly improved by conducting the polymerization in the presence of a surfactant template like cetyltrimethylammonium bromide (CTAB). rsc.org This method increased the compression moduli of the hydrogels by nearly tenfold. rsc.org The quaternary ammonium (B1175870) groups that can be formed from the tertiary amine impart antimicrobial activity, allowing the hydrogel to reduce the activity of bacteria such as E. coli. rsc.org

Catalytic Applications and Ligand Design

The N-[3-(dimethylamino)propyl] moiety is an effective bidentate ligand capable of chelating to metal centers, a property that is highly valuable in the design of catalysts and organometallic compounds. The structure can coordinate to a metal through both the nitrogen of the dimethylamino group and, after deprotonation, the carbon atom adjacent to the amide, forming a stable five-membered ring.

A clear demonstration of this capability comes from studies on bis{3-(dimethylamino)-1-propyl}metal complexes of nickel, palladium, and platinum. illinois.edu In these square-planar d8 metal compounds, two 3-dimethylamino-1-propyl ligands chelate to the metal center through one metal-carbon bond and one metal-nitrogen dative bond. illinois.edu This chelation enhances the thermal stability of the complexes. illinois.edu The formation of these stable organometallic compounds underscores the potential of the this compound structure as a precursor for designing specialized ligands for catalysis. The amide portion of the molecule could be further modified to fine-tune the electronic and steric properties of the resulting metal complex.

Table 2: Metal Complexes with the 3-(Dimethylamino)propyl Ligand This table summarizes findings on organometallic complexes formed with the chelating 3-(dimethylamino)propyl ligand, demonstrating its role in ligand design.

Metal (M) Compound Synthesized Coordination Geometry Key Observation Reference
Nickel (Ni) Ni[(CH₂)₃NMe₂]₂ Square-planar Decomposes over ~1 day at -20°C in crystalline form. illinois.edu
Palladium (Pd) Pd[(CH₂)₃NMe₂]₂ Square-planar Can be isolated by crystallization from pentane (B18724) at -20°C. illinois.edu

Functionalization of Surfaces and Nanomaterials

The functional groups of this compound and its derivatives make them suitable for the modification and functionalization of various surfaces and nanomaterials. The tertiary dimethylamino group is particularly important for this purpose. It can be protonated to create a positively charged surface or quaternized to introduce a permanent cationic charge, which is useful for creating antimicrobial surfaces. rsc.orgmdpi.com

A widely used molecule in surface chemistry that contains the same functional backbone is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). mdpi.comresearchgate.net EDC is a zero-length crosslinker used to covalently attach amine-containing ligands to surfaces that have carboxylic acid groups. mdpi.com The process involves EDC reacting with the carboxyl groups, for example on the surface of poly(lactic-co-glycolic acid) (PLGA) nanoparticles, to form a highly reactive O-acylisourea intermediate. mdpi.com This intermediate readily reacts with a primary amine on a target molecule to form a stable amide bond, thus functionalizing the surface. mdpi.com

Furthermore, polymers derived from the related monomer DMAPMA have been used to modify surfaces. One study showed that applying a block copolymer containing PDMAPMA to a patterned photoresist surface and then performing thermal annealing significantly reduced nanoscale surface roughness. researchgate.net This demonstrates an application in the microelectronics industry. The ability to impart specific chemical properties, such as charge and reactivity, makes derivatives of this compound valuable tools for engineering the surfaces of advanced materials and nanomaterials for biomedical and technological applications. mdpi.com

Environmental Fate and Ecotoxicological Considerations of N 3 Dimethylamino Propyl Acetamide

Aquatic and Terrestrial Ecotoxicity Assessments

In such cases of data deficiency, Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can be utilized to predict the potential toxicity of a chemical based on its molecular structure. nih.gov These models compare the chemical to other substances with known toxicological profiles to estimate its potential effects. However, the results of QSAR models are predictive and require experimental verification for regulatory purposes.

For context, the aquatic toxicity of the analogous compound N,N-dimethylacetamide (DMAc) has been evaluated. Studies and models for DMAc suggest that it is not highly hazardous to aquatic organisms, with acute LC50 and EC50 values being significantly greater than 1.0 mg/L. canada.ca

Table 2: Aquatic Ecotoxicity Data for the Analogous Compound N,N-dimethylacetamide (DMAc)

Organism Endpoint Value (mg/L) Hazard Classification
Fish 96-hour LC50 > 100 Not classified as hazardous
Daphnia magna 48-hour EC50 > 500 Not classified as hazardous
Algae 72-hour ErC50 > 500 Not classified as hazardous

This data is for the analogous compound N,N-dimethylacetamide (DMAc) and is intended for illustrative purposes only. It does not represent experimental data for N-[3-(dimethylamino)propyl]acetamide.

There is no available information on the terrestrial ecotoxicity of this compound.

Remediation Strategies for Environmental Contamination

Due to the absence of specific studies on contamination incidents involving this compound, there are no established and validated remediation strategies specifically for this compound.

In a general context, remediation of organic contaminants from soil and water can involve a variety of physical, chemical, and biological methods. These can include:

Biodegradation: Utilizing microorganisms to break down the contaminant into less harmful substances. This approach is often considered environmentally friendly.

Adsorption: Using materials like activated carbon to bind and remove the contaminant from water.

Advanced Oxidation Processes (AOPs): Employing powerful oxidizing agents, such as ozone or hydroxyl radicals, to chemically degrade the contaminant.

Phytoremediation: Using plants to absorb, accumulate, or break down contaminants in the soil or water.

The selection of an appropriate remediation strategy would depend on the extent and location of the contamination, the concentration of the contaminant, and the specific environmental conditions. For a compound like this compound, research would be required to determine the most effective and environmentally sound approach should contamination occur.

Emerging Research Frontiers and Future Perspectives for N 3 Dimethylamino Propyl Acetamide

Integration into Drug Discovery Pipelines

The foundational structure of N-[3-(dimethylamino)propyl]acetamide is recognized as a valuable pharmacophore in medicinal chemistry. The dimethylaminopropyl moiety is a key component in several FDA-approved drugs, underscoring its utility in creating biologically active molecules. rsc.org This precedent suggests a promising future for this compound as a versatile building block in the synthesis of novel therapeutic agents.

Researchers are increasingly utilizing fragment-based drug discovery (FBDD), a strategy that involves screening small, simple molecules (fragments) for binding to a biological target. whiterose.ac.uk this compound is an ideal candidate for such an approach. It can be used to construct more complex drug candidates by modifying its acetamide (B32628) group or by using it as a scaffold to which other functional groups are attached. For instance, the synthesis of the antidepressant Citalopram involves the alkylation of a precursor with a 3-(dimethylamino)propyl group, a role that highlights the synthetic utility of this structural motif. rsc.orgnih.gov Furthermore, various acetamide derivatives have been synthesized and shown to possess antioxidant and potential anti-inflammatory activities, opening another avenue for the application of this compound's core structure in therapeutic design. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing the Dimethylaminopropyl Moiety

Drug NameTherapeutic ClassYear of FDA ApprovalSignificance of Dimethylaminopropyl Group
CitalopramAntidepressant (SSRI)1998Essential for its mechanism of action as a selective serotonin (B10506) reuptake inhibitor. rsc.org
TriflupromazineAntipsychotic (Phenothiazine)2001Contributes to its activity as a dopamine (B1211576) D1/D2 receptor antagonist. rsc.org
PheniramineAntihistamine1948Forms part of the core structure responsible for its antihistaminic effects. rsc.org

Advanced Analytical Techniques for Trace Detection

As the use of this compound and its derivatives expands, so does the need for sensitive and specific analytical methods for their detection and quantification, particularly at trace levels. While methods developed specifically for this exact compound are not widely published, techniques applied to structurally similar acetamides and other amides are readily adaptable.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a foundational technique for this purpose. Methods have been developed to quantify short-chain amides like acetamide in aqueous samples at parts-per-billion (ppb) levels, typically requiring a pre-concentration step and the use of a reversed-phase C-18 column.

For enhanced sensitivity and selectivity, especially in complex matrices, mass spectrometry-based methods are the gold standard. env.go.jp Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for the analysis of amide-containing compounds. usgs.gov The development of methods using tandem mass spectrometry (MS/MS), often in Multiple Reaction Monitoring (MRM) mode, allows for highly specific quantification by monitoring the transition of a precursor ion to a specific product ion. google.com The use of stable isotope-labeled internal standards, such as deuterated acetamide, can further improve accuracy and precision by correcting for matrix effects and variations in instrument response. google.com

Table 2: Advanced Analytical Techniques for Amide Compound Detection

TechniquePrincipleTypical ApplicationReference
HPLC-UVSeparation based on polarity followed by detection via UV absorbance.Quantification of amides in aqueous samples at ppb levels.
GC-MSSeparation of volatile compounds in the gas phase followed by mass-based detection.Analysis of environmental pollutants and chemicals in various matrices. env.go.jp
LC-MS/MSHigh-resolution separation by HPLC followed by highly specific and sensitive mass detection.Trace quantification of pharmaceuticals and degradation products in environmental and biological samples. usgs.govgoogle.com
Online SPE-LC/MSAutomated solid-phase extraction for sample concentration and cleanup directly coupled to an LC-MS system.High-throughput analysis of trace organic compounds like herbicides in water. usgs.gov

Development as a Research Tool

The primary role of this compound's close chemical relatives, N-[3-(dimethylamino)propyl]acrylamide (DMAPAA) and N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), is as functional monomers in polymer science. kjchemicals.co.jpresearchgate.net These compounds are instrumental in the synthesis of "smart" polymers and hydrogels that respond to external stimuli such as pH and temperature. researchgate.netresearchgate.net

The tertiary amine group is crucial to this functionality; it can be protonated at acidic pH, rendering the polymer water-soluble, or deprotonated at basic pH, causing the polymer to collapse or precipitate. This pH-sensitivity is exploited in designing advanced drug delivery systems that can release their payload in specific physiological environments, such as the acidic microenvironment of a tumor or specific segments of the gastrointestinal tract. researchgate.netresearchgate.net Furthermore, polymers derived from these monomers can exhibit a Lower Critical Solution Temperature (LCST), a property where the polymer undergoes a reversible phase transition from soluble to insoluble upon heating, which is highly valuable for creating thermo-responsive biomaterials. researchgate.net

While this compound itself is not polymerizable, it serves as an important research tool in this context. It can be used as a non-polymerizable control compound to study the effects of the side chain's chemistry independent of the polymer backbone. It also functions as a key starting material for the synthesis of the corresponding acrylamide (B121943) and methacrylamide (B166291) monomers. researchgate.net

Table 3: Research Applications of Polymers Derived from Related Monomers

Polymer SystemStimulus-ResponseResearch ApplicationReference
Poly(DMAPMA-co-itaconic acid)pH-sensitiveControlled drug delivery systems. researchgate.net
Poly(acrylic acid-co-DMAPMA)pH-sensitiveBiomedical membranes with tunable pore size and drug diffusion. researchgate.net
Quaternized DMAPMA CopolymersCationic (non-pH responsive)Gene delivery vehicles for siRNA complexation and cellular uptake. researchgate.net
Poly(DMAPMA) HomopolymersTemperature (LCST) and pHThermo-responsive surfaces and injectable hydrogels. researchgate.net

Challenges and Opportunities in this compound Research

Despite its considerable potential, the research and application of this compound face several challenges that also present significant opportunities for innovation.

Challenges:

Limited Direct Research: A major hurdle is the scarcity of studies focused specifically on this compound. Researchers must often extrapolate data from its more widely studied acrylamide and methacrylamide analogues.

Purity and Stability: The synthesis and purification of small amine-containing compounds can be challenging. The reactive nature of the corresponding acrylamide derivatives, which require stabilizers to prevent spontaneous polymerization, highlights the care needed in handling these types of molecules. tcichemicals.com For some related research chemicals, suppliers provide limited analytical data, placing the burden of purity confirmation on the end-user.

Opportunities:

Novel Drug Discovery: The proven success of the dimethylaminopropyl pharmacophore in existing drugs presents a clear opportunity to use this compound as a scaffold or fragment in the discovery of new medicines with potentially novel mechanisms or improved safety profiles. rsc.orgsciencedaily.com

Advanced Biomaterials: There is a vast, untapped potential to explore this compound as a modifying agent, plasticizer, or non-polymerizable component within the smart hydrogel and polymer systems developed from its derivatives. This could lead to new materials with finely tuned properties for biomedical applications.

Green Synthesis Routes: Developing more efficient, scalable, and environmentally friendly methods for synthesizing this compound and its derivatives is a key opportunity. The successful application of microwave-assisted synthesis for related monomers demonstrates a path toward faster and potentially cleaner production processes. researchgate.net

Dedicated Analytical Methods: The development of robust, validated, and specific analytical methods for the trace detection of this compound is a critical need. Such methods would be invaluable for quality control in manufacturing and for pharmacokinetic and environmental fate studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[3-(dimethylamino)propyl]acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a literature method for preparing N-[3-(dimethylamino)propyl] derivatives using bromoacetyl intermediates. Optimizing yield involves controlling stoichiometry (e.g., 1:1 molar ratio of dimethylaminopropylamine to acetylating agent), solvent selection (e.g., dichloromethane or THF), and temperature (room temperature to 60°C). Purification via column chromatography or recrystallization improves purity. Monitoring by TLC or NMR ensures reaction completion .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments and carbon backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
  • Chromatography : HPLC or GC with standards (e.g., USP specifications for related acetamides in ) to assess purity (>99% by area normalization).
  • Elemental Analysis : Validate empirical formula (C7_7H16_{16}N2_2O).
    • Cross-referencing with databases like NIST ( ) resolves spectral discrepancies .

Advanced Research Questions

Q. What analytical challenges arise when detecting PFAS derivatives of this compound in environmental samples, and how can they be addressed?

  • Methodological Answer : PFAS derivatives (e.g., CAS 2738952-61-7 in ) pose detection challenges due to low concentrations and matrix interference. Recommended approaches:

  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate analytes.
  • Instrumentation : LC-MS/MS with electrospray ionization (ESI) in negative mode for high sensitivity. Use isotopically labeled internal standards (e.g., 13^{13}C-PFAS) to correct matrix effects.
  • Quantitation : Calibration curves spanning 0.1–100 ng/L, with method detection limits (MDLs) validated per EPA guidelines .

Q. How do structural modifications to this compound influence its interactions with biological targets (e.g., enzymes or membranes)?

  • Methodological Answer : The dimethylamino group enhances solubility and cationic charge, facilitating membrane penetration. Modifications (e.g., PFAS-thio derivatives in ) alter hydrophobicity and binding affinity. Techniques to study interactions:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized targets.
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein active sites.
  • Circular Dichroism (CD) : Assess conformational changes in proteins upon ligand binding.
    • suggests antistatic properties correlate with surfactant-like behavior, guiding studies on membrane disruption .

Q. What strategies resolve contradictions in spectral data (e.g., NMR or IR) for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from tautomerism, solvent effects, or impurities. Solutions include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria).
  • Deuterated Solvents : Use D2_2O or CDCl3_3 to minimize solvent peaks.
  • 2D NMR Techniques : HSQC and COSY to resolve overlapping signals.
  • Database Cross-Validation : Compare with NIST ( ) or PubChem () entries.
    • For example, ’s oxamide derivative required optimized solvent systems (DMSO-d6_6) to clarify splitting patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.